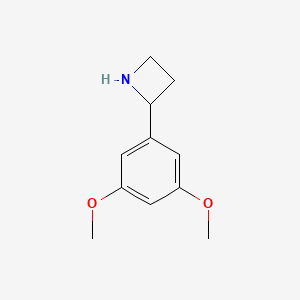
2-(3,5-Dimethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(3,5-Dimethoxyphenyl)azetidine, can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with the reaction conditions .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain, making them more reactive than related compounds such as aziridines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of new materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the ring strain, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Pyrrolidines: These five-membered rings are less reactive and more stable compared to azetidines.
Piperidines: Six-membered nitrogen-containing rings that are commonly found in many natural products and pharmaceuticals.
Uniqueness: 2-(3,5-Dimethoxyphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .
Biological Activity
2-(3,5-Dimethoxyphenyl)azetidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes. The compound is characterized by a four-membered azetidine ring, which contributes to its unique reactivity profile due to ring strain. This strain facilitates various chemical reactions such as oxidation and reduction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine structure allows for significant conformational flexibility, which may enhance its binding affinity to various receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play roles in cancer proliferation and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways critical for cell survival and growth.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth by interfering with STAT3 signaling pathways, which are often constitutively active in various malignancies .
- Antibacterial Activity : The compound has shown promise in preliminary antibacterial assays, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the growth of human breast cancer cells (MDA-MB-231 and MDA-MB-468) at concentrations up to 10 μM. Although effective in vitro, cellular permeability issues were noted .
- Pharmacokinetic Studies : Research involving animal models indicated that the pharmacokinetic properties of azetidine derivatives could be improved through structural modifications. For example, replacing larger ring systems with azetidines has been linked to enhanced metabolic stability and bioavailability .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8(11-3-4-12-11)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
VSCSEORNWNUMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















